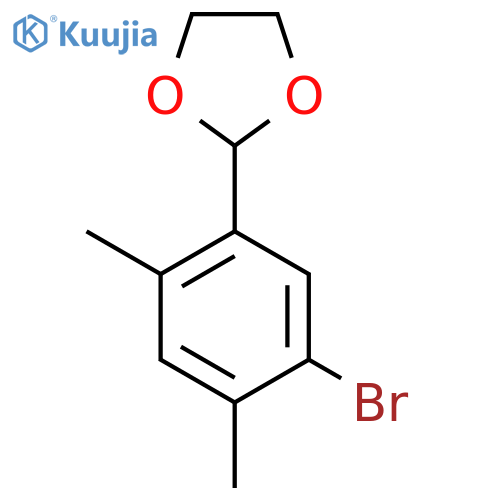Cas no 2624417-78-1 (2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane)

2624417-78-1 structure
商品名:2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane
CAS番号:2624417-78-1
MF:C11H13BrO2
メガワット:257.123722791672
MDL:MFCD33403846
CID:5074395
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-2,4-dimethylphenyl)-1,3-dioxolane
- 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane
-
- MDL: MFCD33403846
- インチ: 1S/C11H13BrO2/c1-7-5-8(2)10(12)6-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
- InChIKey: IDAPFVXIYCIAQP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC(C)=C(C=1)C1OCCO1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 192
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 18.5
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB574545-1g |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; . |
2624417-78-1 | 1g |
€956.90 | 2025-03-19 | ||
| abcr | AB574545-500 mg |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; . |
2624417-78-1 | 500MG |
€644.70 | 2023-04-13 | ||
| abcr | AB574545-250 mg |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; . |
2624417-78-1 | 250MG |
€382.30 | 2023-04-13 | ||
| abcr | AB574545-1 g |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; . |
2624417-78-1 | 1g |
€881.60 | 2023-04-13 | ||
| abcr | AB574545-500mg |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; . |
2624417-78-1 | 500mg |
€699.60 | 2025-03-19 | ||
| abcr | AB574545-250mg |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; . |
2624417-78-1 | 250mg |
€505.40 | 2025-03-19 | ||
| Aaron | AR022IUK-250mg |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane |
2624417-78-1 | 95% | 250mg |
$713.00 | 2025-02-13 | |
| Aaron | AR022IUK-500mg |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane |
2624417-78-1 | 95% | 500mg |
$810.00 | 2025-02-13 |
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
2624417-78-1 (2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2624417-78-1)2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane

清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):266.0/367.0/500.0